- Preparation of pyrimidine compounds, compositions, and medicinal applications thereof, World Intellectual Property Organization, , ,
Cas no 939968-08-8 (2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)

939968-08-8 structure
Product name:2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
CAS No:939968-08-8
MF:C12H16BF2NO2
MW:255.06875038147
MDL:MFCD16996398
CID:2102110
PubChem ID:59231931
2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Chemical and Physical Properties
Names and Identifiers
-
- 2,6-DIFLUORO-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)ANILINE
- 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine (ACI)
- 2,6-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- JGOZEXIYNJERIP-UHFFFAOYSA-N
- SCHEMBL59540
- SY029069
- DB-392137
- 4-Amino-2,6-difluorophenylboronic acid pinacol ester
- AKOS027255880
- W11438
- 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-aniline
- AS-54949
- MB20669
- CS-0038465
- 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
- (4-Amino-3,5-difluorophenyl)boronic acid pinacol ester
- 1-Amino-2,6-difluorobenzene-4-boronic Acid Pinacol Ester
- 939968-08-8
- 4-AMINO-3,5-DIFLUOROPHENYLBORONIC ACID PINACOL ESTER
- 4-Amino-2,6-difluorophenylbronic acid, pinacol ester
- MFCD16996398
- 2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
-
- MDL: MFCD16996398
- Inchi: 1S/C12H16BF2NO2/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)10(16)9(15)6-7/h5-6H,16H2,1-4H3
- InChI Key: JGOZEXIYNJERIP-UHFFFAOYSA-N
- SMILES: FC1C(N)=C(F)C=C(B2OC(C)(C)C(C)(C)O2)C=1
Computed Properties
- Exact Mass: 255.1242152g/mol
- Monoisotopic Mass: 255.1242152g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 299
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.5Ų
2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline PricePrice >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS1403134-500MG |
2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
939968-08-8 | 95% | 500MG |
¥ 1,755.00 | 2023-04-12 | |
Chemenu | CM219211-250mg |
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
939968-08-8 | 95% | 250mg |
$210 | 2022-08-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS1403134-100MG |
2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
939968-08-8 | 95% | 100MG |
¥ 594.00 | 2023-04-12 | |
eNovation Chemicals LLC | Y1000745-1g |
2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
939968-08-8 | 95% | 1g |
$550 | 2024-08-02 | |
Chemenu | CM219211-100mg |
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
939968-08-8 | 95% | 100mg |
$120 | 2022-08-31 | |
Chemenu | CM219211-1g |
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
939968-08-8 | 95% | 1g |
$414 | 2022-08-31 | |
1PlusChem | 1P01DI9U-500mg |
2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
939968-08-8 | 95% | 500mg |
$53.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1109105-100mg |
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
939968-08-8 | 98% | 100mg |
¥188.00 | 2024-04-24 | |
A2B Chem LLC | AX09026-500mg |
4-Amino-2,6-difluorophenylboronic acid pinacol ester |
939968-08-8 | 95% | 500mg |
$53.00 | 2024-07-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS1403134-250mg |
2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
939968-08-8 | 95% | 250mg |
¥1066.0 | 2024-04-16 |
2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Production Method
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 12 h, 100 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 4 h, 100 °C
Reference
- Treatment of cancers having k-ras mutations using PI3 kinase and HDAC inhibitors and preparation of bifunctional thienopyrimidine compounds that inhibit both enzymes, World Intellectual Property Organization, , ,
Synthetic Circuit 3
Reaction Conditions
Reference
- Compound having AXL inhibitory activity, preparation method and use, China, , ,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; overnight, rt → 90 °C
Reference
- Molecules having certain pesticidal utilities, and intermediates, compositions, and processes related thereto, World Intellectual Property Organization, , ,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 3 h, 110 °C
Reference
- Cdk4/6 inhibitor, preparation method and application thereof, World Intellectual Property Organization, , ,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 1.5 h, 80 °C
Reference
- Preparation of heteroaryl compounds for treating Huntington's disease, World Intellectual Property Organization, , ,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 90 °C
Reference
- Pyrido-pyrimidinone and pteridinone compounds as inhibitors of endoribonuclease inositol requiring enzyme I (IRE-I alpha) for the treatment of cancer diseases and their preparation, World Intellectual Property Organization, , ,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 16 h, 80 °C
Reference
- Preparation of 4-oxoquinolizines as antimicrobials, World Intellectual Property Organization, , ,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide ; 90 min, 80 °C; 80 °C → rt
Reference
- Preparation of substituted 4-amino-pyrrolotriazine derivatives useful for treating hyper-proliferative disorders and diseases associated with angiogenesis, World Intellectual Property Organization, , ,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 90 min, 80 °C
Reference
- Optimization of an Imidazopyridazine Series of Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1)Journal of Medicinal Chemistry, 2014, 57(8), 3570-3587,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 4 h, 80 °C
Reference
- Preparation of biaryl compounds as GPR120 agonists, World Intellectual Property Organization, , ,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 1 h, 80 °C
Reference
- Azaindzoles as TYK2 inhibitors and their preparation, World Intellectual Property Organization, , ,
Synthetic Circuit 13
Reaction Conditions
1.1 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 16 h, 80 °C
Reference
- Preparation of 2-pyridone antimicrobial compositions, World Intellectual Property Organization, , ,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 12 h, 90 °C
Reference
- Compound having AXL inhibitory activity, preparation method and use, World Intellectual Property Organization, , ,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 2 h, 90 °C
Reference
- Preparation of deuterated biphenylcarbamoylcyclopentene carboxylic acid derivatives and analogs for use as DHODH inhibitors, World Intellectual Property Organization, , ,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 4 h, 100 °C
Reference
- Deazapurines, thienopyrimidines and furopyrimidines as phosphoinositide 3-kinase inhibitors with a zinc binding moiety and their preparation and use in the treatment of diseases, United States, , ,
Synthetic Circuit 17
Reaction Conditions
Reference
- Carboxamide derivatives as DHODH inhibitors and their preparation, World Intellectual Property Organization, , ,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 90 min, 80 °C
Reference
- Preparation of imidazopyridazine derivatives for use as CDPK1 inhibitors, World Intellectual Property Organization, , ,
2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Raw materials
2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Preparation Products
2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Related Literature
-
Mehmet Menaf Ayhan,Burcu Dedeoglu,Yunus Zorlu,Bünyemin Coşut CrystEngComm, 2021,23, 268-272
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
-
Osama K. Abou-Zied,Othman I. K. Al-Shihi Phys. Chem. Chem. Phys., 2009,11, 5377-5383
939968-08-8 (2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) Related Products
- 10290-98-9(2,6-Dichlorobenzenesulfonamide)
- 2138171-99-8(3-(4-Amino-2-chlorophenyl)prop-2-ynoic acid)
- 2228440-10-4(methyl 3-hydroxy-3-(3-methylfuran-2-yl)propanoate)
- 1394319-40-4(Benzyl 2-(thietan-3-ylidene)acetate)
- 1505858-73-0(3-[1-(Aminomethyl)cyclobutyl]pyrrolidin-3-ol)
- 68634-48-0(3-(2-Oxopyridin-1(2H)-yl)propanoic acid)
- 2034386-73-5(3-[1-(3,3-diphenylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 358-37-2(N-Butyl 1,1,2,2-Tetrafluoroethyl Ether)
- 1788979-02-1(2,3-Difluoro-N-[2-(2-oxo-1-pyrrolidinyl)phenyl]-4-pyridinecarboxamide)
- 19746-38-4(BOC-CYS(ACM)-OSU)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:939968-08-8)2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Purity:99%
Quantity:5g
Price ($):341.0